2-(4-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
Description
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(oxan-4-ylmethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-28-18-8-6-17(7-9-18)25-15-21(19-4-2-3-5-20(19)23(25)27)22(26)24-14-16-10-12-29-13-11-16/h2-9,15-16H,10-14H2,1H3,(H,24,26) |
InChI Key |
DBDAYTQSDDTXGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Core Isoquinoline Formation via Friedel-Crafts Acylation
The tetrahydroisoquinoline core is typically synthesized via intramolecular Friedel-Crafts acylation. A substituted phenethylamine derivative undergoes cyclization in the presence of Lewis acids such as or . For example, 4-methoxyphenethylamine reacts with chloroacetyl chloride to form a ketoamide intermediate, which cyclizes under acidic conditions to yield the 1-oxo-1,2-dihydroisoquinoline scaffold. Key parameters include:
-
Temperature : 80–100°C
-
Solvent : Dichloromethane or toluene
-
Yield : 65–72%
This step is critical for establishing the bicyclic structure, with the methoxy group at the 4-position introduced via the starting phenethylamine.
Carboxamide Coupling at the 4-Position
The introduction of the tetrahydro-2H-pyran-4-ylmethyl carboxamide group at the 4-position of the isoquinoline core employs Ullmann coupling or palladium-catalyzed reactions. A representative protocol involves:
-
Activation : Conversion of the 4-carboxylic acid to an acid chloride using .
-
Coupling : Reaction with tetrahydro-2H-pyran-4-ylmethaneamine in the presence of as a base.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | |
| Ligand | Xantphos |
| Solvent | DMF |
| Temperature | 110°C |
| Yield | 78–85% |
This method is favored for its scalability and compatibility with sensitive functional groups.
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Recent patents describe microwave-assisted synthesis to reduce reaction times. For instance, cyclization steps that traditionally require 12 hours under reflux can be completed in 30 minutes at 150°C using a microwave reactor. This approach improves yield (up to 88%) and reduces side product formation.
Reductive Amination Strategy
An alternative route involves reductive amination of a pre-formed isoquinoline ketone with tetrahydro-2H-pyran-4-ylmethaneamine:
-
Imine Formation : Reaction of the ketone with the amine in .
-
Oxidation : Selective oxidation of the amine to the carboxamide using in a biphasic system.
Advantages :
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Friedel-Crafts | 65–72 | 90–95 | Requires stoichiometric |
| Ullmann Coupling | 78–85 | 95–98 | Palladium residue removal |
| Microwave-Assisted | 85–88 | 97–99 | Specialized equipment needed |
Solvent and Catalyst Selection
-
Solvents : Dichloromethane and DMF are common but pose environmental concerns. Recent efforts substitute these with cyclopentyl methyl ether (CPME) or 2-MeTHF.
-
Catalysts : Homogeneous palladium catalysts (e.g., ) are effective but expensive. Heterogeneous catalysts (e.g., ) are being explored for cost reduction.
Industrial Scalability and Challenges
Cost-Benefit Analysis
Regulatory Considerations
-
Impurity Profiling : The European Pharmacopoeia mandates <0.1% residual palladium in pharmaceutical intermediates, necessitating rigorous chelation steps.
-
Process Validation : Multi-kilogram batches require validation under ICH Q7 guidelines, focusing on reaction reproducibility and intermediate stability .
Chemical Reactions Analysis
Oxidation Reactions
The dihydroisoquinoline moiety undergoes oxidation to form aromatic systems. Pyridinium dichromate (PDC) in dichloromethane at room temperature oxidizes the 1,2-dihydroisoquinoline ring to a fully aromatic isoquinoline derivative, enhancing conjugation and stability.
| Reaction | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Oxidation of dihydroisoquinoline | PDC, CH₂Cl₂, RT | Aromatic isoquinoline formation | 85–92% |
Nucleophilic Acyl Substitution
The carboxamide group participates in nucleophilic substitution via activation by coupling agents. For example:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) facilitate amide bond formation with primary amines, enabling structural diversification at the carboxamide position.
| Reaction | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Amide coupling | HATU, DIPEA, DMF, RT | New amide derivatives | 70–78% |
Hydrolysis Reactions
The tetrahydro-2H-pyran (THP) ring undergoes acid-catalyzed hydrolysis. For instance, treatment with HCl in methanol cleaves the THP ring to yield a diol intermediate, which can be further functionalized.
| Reaction | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| THP ring opening | HCl/MeOH, reflux | Diol formation | 65% |
Hydrogenation
The double bond in intermediates (e.g., chalcone derivatives used in synthesis) is reduced via catalytic hydrogenation. Pd/C in ethanol under H₂ gas selectively hydrogenates α,β-unsaturated ketones to saturated analogs .
| Reaction | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Chalcone hydrogenation | 10% Pd/C, H₂, EtOH | Saturated ketone | 90% |
Methoxy Group Reactivity
The 4-methoxyphenyl group undergoes demethylation under strong acidic or oxidative conditions. For example, BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl group, altering electronic properties.
| Reaction | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | 60% |
Esterification and Transesterification
The carboxamide can be converted to esters via reaction with alcohols in acidic media. For example, methanol and H₂SO₄ yield methyl esters, improving solubility.
| Reaction | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | Methyl ester derivative | 75% |
Electrophilic Aromatic Substitution
The isoquinoline core undergoes nitration and sulfonation. HNO₃/H₂SO₄ introduces nitro groups at the 5- or 8-positions, while SO₃/H₂SO₄ adds sulfonic acid groups.
| Reaction | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitroisoquinoline | 55% |
Mechanistic Insights
-
Oxidation : PDC abstracts a hydride from the dihydroisoquinoline, forming a conjugated iminium intermediate that aromatizes.
-
Demethylation : BBr₃ coordinates to the methoxy oxygen, facilitating cleavage via SN2 mechanism.
-
Hydrogenation : Pd/C adsorbs H₂, enabling syn-addition to chalcone’s double bond .
Scientific Research Applications
The compound 2-(4-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and drug development. This article provides a detailed overview of its applications, supported by case studies and data tables.
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 400.4 g/mol. Its structure features an isoquinoline core, which is known for its biological activity, particularly in pharmacology.
Anticancer Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, a study explored the synthesis of various isoquinoline derivatives, including those similar to This compound , highlighting their effectiveness against breast cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
There is emerging evidence that isoquinoline derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's structure allows it to interact with neurotransmitter systems and exhibit antioxidant properties, which are critical in mitigating neuronal damage .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research focusing on chemokine receptor ligands showed that modifications to the isoquinoline structure could enhance anti-inflammatory activity, making it a candidate for developing new therapeutic agents targeting inflammatory diseases .
Data Table: Summary of Biological Activities
| Biological Activity | Compound Derivative | Reference |
|---|---|---|
| Anticancer | Isoquinoline derivative | |
| Neuroprotective | Similar structure | |
| Anti-inflammatory | Chemokine receptor modulator |
Case Study 1: Anticancer Activity
In a study published in MDPI Crystals, researchers synthesized several isoquinoline derivatives and tested their efficacy against various cancer cell lines. The results demonstrated that compounds with similar structural features to This compound exhibited IC50 values indicating potent anticancer activity .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted the potential of isoquinoline derivatives to inhibit neuroinflammation and promote neuronal survival in vitro. The study utilized models of oxidative stress to evaluate the protective effects of these compounds, showing promising results for future therapeutic applications .
Case Study 3: Inflammation Modulation
A study aimed at developing novel anti-inflammatory drugs identified compounds based on the isoquinoline scaffold as effective modulators of chemokine receptors CCR2 and CCR5. This research underscores the importance of structural modifications to enhance bioactivity and specificity in targeting inflammatory pathways .
Mechanism of Action
Targets: Identify cellular receptors, enzymes, or pathways affected by the compound.
Pathways: Investigate signaling cascades or metabolic pathways influenced by it.
Comparison with Similar Compounds
Structural Analog 1: (3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide
Core Structure: Dihydroisoquinoline carboxamide (shared with the target compound). Key Differences:
- Substituents: 3-Cyano-4-fluorophenyl (vs. 4-methoxyphenyl in the target). Pyridin-3-yl at position 3 (vs. Trifluoroethyl group at position 2 (vs. absence of fluorine in the target). Implications:
- The trifluoroethyl group may elevate lipophilicity (logP), favoring blood-brain barrier penetration.
- The pyridinyl substituent introduces a hydrogen-bond acceptor, which could alter target selectivity.
Structural Analog 2: Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
Core Structure: Pyrido[1,2-a]pyrimidin-4-one (distinct from dihydroisoquinoline). Key Features:
- Shared Substituent : 4-Methoxyphenyl group (position 2).
- Variable Groups : Piperazine, 4-methylpiperazine, or stereospecific methylpiperazine at position 5.
Implications : - The pyrimidinone core may confer greater planarity compared to dihydroisoquinoline, influencing π-π stacking interactions with biological targets.
- Piperazine derivatives introduce basic nitrogen atoms, improving aqueous solubility and pharmacokinetic profiles (e.g., oral bioavailability) .
- The 4-methoxyphenyl group retains a shared pharmacophore, suggesting overlapping target specificity (e.g., kinase inhibition).
Structural Analog 3: N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide (CAS 1351697-72-7)
Core Structure: Dihydroisoquinoline carboxamide (identical to the target compound). Key Difference:
- Substituent: 2-Methyl group on the isoquinoline ring (vs. unsubstituted in the target). Implications:
- Enhanced lipophilicity from the methyl group could improve membrane permeability but may reduce solubility .
Comparative Analysis Table
Research Findings and Implications
- Electron-Withdrawing Groups (e.g., cyano, fluorine) in Analog 1 may reduce oxidative metabolism, extending half-life .
- Piperazine Moieties in Analogs 2 could enhance solubility but require careful optimization to avoid off-target interactions .
- Minor Substituent Changes (e.g., methyl in Analog 3) significantly alter physicochemical properties, underscoring the need for structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-(4-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a derivative of isoquinoline and tetrahydropyran structures that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 400.4 g/mol. The structure features a methoxyphenyl group, a tetrahydropyran moiety, and an isoquinoline backbone. The compound's IUPAC name is 3-[(4-methoxyphenyl)methoxy]-2-[4-(oxan-2-yloxy)phenyl]-3-oxopropanoic acid .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoquinoline core and subsequent modifications to introduce the tetrahydropyran and methoxyphenyl groups. Specific synthetic pathways may vary, but they often utilize established methodologies in heterocyclic chemistry .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Several studies have demonstrated that isoquinoline derivatives possess significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi, suggesting that the target compound may also exhibit similar effects .
Antioxidant Properties
Compounds with similar structures have been evaluated for their antioxidant capabilities. The presence of methoxy groups is often correlated with enhanced radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Research has indicated that certain isoquinoline derivatives can modulate inflammatory pathways. This suggests that the target compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory disorders .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various isoquinoline derivatives, compounds structurally related to the target showed activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
- Antioxidant Activity : A comparative study assessed the antioxidant potential of several tetrahydropyran-containing compounds using DPPH radical scavenging assays. The results indicated that some derivatives exhibited IC50 values below 50 µg/mL, highlighting their potential as effective antioxidants.
- Anti-inflammatory Mechanism : In vitro studies demonstrated that certain isoquinoline derivatives inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting a mechanism for their anti-inflammatory effects.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical optimization parameters?
- Methodological Answer : The synthesis involves multi-step reactions:
Isoquinoline Core Formation : Start with 4-bromoisoquinoline and perform Ullmann coupling with 4-methoxyphenol under Pd(OAc)₂ catalysis (yields 65-75% at 110°C) .
Carboxamide Coupling : React the intermediate with tetrahydro-2H-pyran-4-ylmethylamine using EDCI/HOBt in DMF at 60°C for 12 hours. Purify via gradient column chromatography (ethyl acetate/hexane, 3:7 to 1:1) to achieve >90% purity .
- Key Parameters : Temperature control during amide coupling, inert atmosphere (N₂/Ar), and stoichiometric excess (1.2 equiv) of the amine.
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (400 MHz, CDCl₃) to confirm substituent integration and coupling constants (e.g., methoxy singlet at δ 3.8 ppm, pyran methylene at δ 3.4–3.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ (calculated: 409.1654; observed: 409.1657) .
- X-ray Crystallography : For stereochemical confirmation, grow single crystals in methanol/water (7:3) at 4°C. Compare unit cell parameters with similar isoquinoline derivatives .
Advanced Research Questions
Q. How should researchers design environmental fate studies to assess hydrolytic stability and biodegradation?
- Methodological Answer :
- Hydrolytic Stability :
Prepare buffered solutions (pH 4, 7, 9) and incubate at 25°C and 50°C.
Quantify degradation via LC-MS/MS (LOQ: 0.1 ng/mL) at 0, 24, 48, and 168 hours.
- Biodegradation : Follow OECD 301D guidelines using activated sludge (30 mg/L) in sealed bottles. Measure dissolved oxygen depletion and identify metabolites with QTOF-MS .
- Data Interpretation : Use first-order kinetics for degradation half-life (t₁/₂) calculations. Compare abiotic vs. biotic degradation rates.
Q. What strategies resolve contradictions in bioactivity data across cellular assays?
- Methodological Answer :
- Assay Optimization :
ATP Concentration : Standardize ATP levels (e.g., 10 µM for kinase assays) to minimize IC50 variability.
Permeability Assessment : Use PAMPA to quantify passive diffusion (Pe > 5 × 10⁻⁶ cm/s indicates adequate cellular uptake).
- Metabolite Profiling : Incubate with liver microsomes (human/rat) for 1 hour. Analyze via UPLC-PDA to identify CYP450-mediated oxidation .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., serum protein binding, pH shifts) .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the compound’s minimized 3D structure (DFT-optimized) against target proteins (e.g., kinases). Validate with co-crystallized ligands (RMSD < 2.0 Å).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) and hydrogen bond occupancy .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (0.1 N HCl). Use nephelometry for quantification.
- Polymorph Characterization : Perform DSC and PXRD to identify crystalline vs. amorphous forms. Note that amorphous phases exhibit 3–5× higher solubility .
- Documentation : Report temperature, agitation method (vortex vs. sonication), and equilibration time (24–72 hours) to standardize protocols .
Experimental Design Considerations
Q. What in vivo pharmacokinetic parameters require prioritization?
- Methodological Answer :
- Study Design : Use Sprague-Dawley rats (n = 6/group) with IV (1 mg/kg) and PO (10 mg/kg) dosing. Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
- Analytics : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC₀–24, Cmax, t½, and bioavailability (F) .
- Tissue Distribution : Sacrifice subgroups at 4 and 24 hours; homogenize liver/kidneys for drug extraction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
